N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDWJUVPUQRCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Subsequent Benzoylation
The foundational approach involves constructing the thiazole ring prior to introducing the benzamide moiety. A modified Hantzsch reaction condenses thiourea derivatives with α-halo ketones to form 2-aminothiazole intermediates.
Procedure :
- Thiazole ring formation :
- Benzoylation :
Key Parameters :
- Pyridine acts as both solvent and base, absorbing HCl byproduct.
- Excess benzoyl chloride (1.2 eq) ensures complete amidation.
One-Pot Cyclocondensation and Acylation
This integrated method combines thiazole synthesis and benzoylation in a single reaction vessel, reducing purification steps.
Procedure :
- Mix 4-methylacetophenone (10 mmol), benzamide (12 mmol), and ammonium thiocyanate (15 mmol) in acetic acid (30 mL).
- Add bromine (1.5 eq) at 0°C, then stir at room temperature (24 hr).
- Pour into ice-water, filter, and recrystallize from benzene (yield: 62–70%).
Advantages :
- Eliminates intermediate isolation.
- Acetic acid catalyzes both cyclization and acylation.
Reaction Optimization Strategies
Solvent Effects on Reaction Efficiency
Comparative studies demonstrate solvent polarity significantly impacts yields:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | 12.3 | 85 | 98 |
| DCM | 8.93 | 72 | 95 |
| DMF | 36.7 | 68 | 90 |
Pyridine’s basicity facilitates HCl elimination, while DMF’s high polarity may promote side reactions.
Stoichiometric Ratios and Temperature Control
Optimized benzoyl chloride:amine ratios (1.2:1) prevent diacylation. Maintaining temperatures below 5°C during benzoyl chloride addition minimizes hydrolysis.
Analytical Characterization
Spectroscopic Profiling
Infrared Spectroscopy (IR) :
¹H NMR (400 MHz, CDCl₃) :
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 70.56 | 70.42 |
| H | 4.85 | 4.79 |
| N | 10.71 | 10.65 |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (hr) |
|---|---|---|---|
| Hantzsch + Benzoylation | 85 | 98 | 16 |
| One-Pot | 70 | 92 | 24 |
The Hantzsch route provides superior yield and purity but requires intermediate isolation. The one-pot method offers operational simplicity at the cost of efficiency.
Industrial Scalability Considerations
- Continuous Flow Systems : Microreactors enable precise temperature control during exothermic benzoylation.
- Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity for pharmaceutical applications.
Challenges and Limitations
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and benzamide group undergo oxidation under controlled conditions:
Nucleophilic Substitution
The amide nitrogen and thiazole C-2 position participate in substitution reactions:
Amide Nitrogen Alkylation
Reaction with alkyl halides in basic media:
Thiazole Ring Substitution
Electrophilic substitution at the thiazole C-5 position:
Acylation and Sulfonation
The amide nitrogen reacts with acylating/sulfonating agents:
Hydrolysis Reactions
Controlled hydrolysis of the amide bond:
Cross-Coupling Reactions
Palladium-catalyzed coupling at the aryl groups:
Reductive Transformations
Selective reduction of functional groups:
Photochemical Reactions
UV-induced reactivity of the thiazole ring:
| Conditions | Product | Mechanistic Insight |
|---|---|---|
| UV (254 nm), CH₃CN, 6 hrs | Thiazole ring-opening to nitrile derivatives | Radical-mediated pathway confirmed via ESR |
Key Structural Insights from Spectroscopy
-
FTIR :
-
¹H NMR :
This compound’s reactivity is leveraged in medicinal chemistry to develop antimicrobial and anticancer agents, with modifications targeting enhanced solubility (e.g., sulfonation) or bioactivity (e.g., alkylation) .
Scientific Research Applications
Antimicrobial Properties
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Key findings include:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Staphylococcus epidermidis.
- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Active against Candida albicans and Candida krusei.
In vitro studies indicate that the minimal inhibitory concentration (MIC) values are comparable to standard antibiotics such as ciprofloxacin and ampicillin, highlighting its potential as an effective antimicrobial agent .
Antitumor Activity
Research indicates that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies suggest that the thiazole moiety enhances cytotoxic activity. Mechanisms of action include:
- Receptor Interaction : Acts as an antagonist at the metabotropic glutamate receptor 1 (mGluR1), potentially useful in treating neurological disorders.
- Biochemical Pathways : Affects multiple pathways leading to antioxidant, anti-inflammatory, and neuroprotective actions .
Synthesis and Derivatives
This compound serves as a building block for synthesizing more complex thiazole derivatives. Various derivatives have been synthesized to explore their biological activities further. For example:
These derivatives have been characterized using spectroscopic methods like NMR and IR to confirm their structures.
Industrial Applications
Beyond its medicinal potential, this compound is utilized in industrial applications such as:
- Dyes : Used in the development of dyes due to its chemical reactivity.
- Biocides : Explored for use in biocidal formulations.
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antibacterial efficacy against E. coli and S. aureus. The findings showed that certain derivatives exhibited enhanced antimicrobial properties compared to this compound itself .
- Antitumor Screening : Another investigation focused on the anticancer activity of synthesized thiazole derivatives against human glioblastoma cell lines. Results indicated that some derivatives had significant cytotoxic effects, suggesting further exploration into their therapeutic potential .
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Position : Modifications at the thiazole’s 4-position (e.g., phenyl vs. pyridinyl or naphthyl) significantly alter binding pocket interactions. For instance, masitinib’s pyridinyl group enhances selectivity for KIT kinase .
- Benzamide Modifications: Electron-withdrawing groups (e.g., ethoxy, phenoxy) increase lipophilicity and influence target engagement. Compound 9c () with a 4-bromophenyl-thiazole moiety showed enhanced docking stability in active sites .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
Biological Activity
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methyl group and a phenyl group, contributing to its lipophilicity and metabolic stability. The molecular structure can be represented as follows:
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It exhibits significant activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungal strains : Candida albicans, Candida krusei
In vitro studies have shown that the compound's minimal inhibitory concentration (MIC) values are comparable to standard antibiotics such as ciprofloxacin and ampicillin, indicating its potential as an effective antimicrobial agent .
Antitumor Activity
Research indicates that this compound may possess antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies suggest that the thiazole moiety plays a critical role in enhancing cytotoxic activity .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound acts as an antagonist at the metabotropic glutamate receptor 1 (mGluR1), which is implicated in neurological disorders. This antagonistic action may reduce excitatory neurotransmission, suggesting potential applications in treating conditions such as schizophrenia and anxiety .
- Biochemical Pathways : Thiazoles are known to affect multiple biochemical pathways, leading to diverse biological effects such as antioxidant, anti-inflammatory, and neuroprotective actions .
- Antimicrobial Mechanism : The compound's antibacterial activity is thought to arise from its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways within the microorganisms .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | Ethanol | None | 80 | 65 |
| Benzamide coupling | DCM | Et₃N | 0–25 | 72 |
| Optimized coupling | DMF | DMAP | 25 | 85 |
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- HRMS : Validates molecular weight (e.g., [M+H]+ = 335.12 for C₁₈H₁₅N₂OS) .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Anticancer Activity : IC₅₀ values of ~10 µM against A431 skin cancer cells (via MTT assay), comparable to doxorubicin .
- Antimicrobial Screening : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Mechanistic Clues : Thiazole moieties may inhibit kinase pathways (e.g., EGFR) or intercalate DNA, though target validation is ongoing .
Advanced: How do structural modifications impact SAR contradictions in related analogs?
Methodological Answer:
- Methyl vs. Ethyl Substitution : Replacing the 5-methyl group with ethyl reduces anticancer potency (IC₅₀ increases to >20 µM), suggesting steric hindrance disrupts target binding .
- Benzamide Para-Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility, creating a trade-off in drug-likeness .
- Thiazole Ring Oxidation : Oxidation to thiazole-5-oxide derivatives abolishes activity, likely due to conformational changes .
Q. Table 2: SAR Trends
| Modification | Activity Change | Proposed Reason |
|---|---|---|
| 5-Methyl → Ethyl | IC₅₀ ↑ 2x | Steric hindrance |
| Benzamide -NO₂ addition | MIC ↓ 4x (solubility) | LogP increase >4 |
| Thiazole oxidation | Activity lost | Conformational distortion |
Advanced: What computational strategies are used to model its target interactions?
Methodological Answer:
- Docking Studies : Molegro Virtual Docker or AutoDock Vina simulate binding to EGFR (PDB: 1M17). Key interactions include hydrogen bonding between the benzamide carbonyl and Lys721 .
- MD Simulations : 100-ns trajectories assess stability of ligand-target complexes. RMSD values >3 Å suggest poor binding .
- QSAR Models : Hammett constants (σ) and π hydrophobicity parameters predict activity cliffs for derivatives .
Advanced: How does the compound’s stability under varying pH and temperature affect experimental design?
Methodological Answer:
- pH Stability : Degrades rapidly at pH <3 (amide hydrolysis) or pH >10 (thiazole ring opening). Use buffered solutions (pH 6–8) for in vitro assays .
- Thermal Stability : Stable at 25°C for 48 hours but decomposes above 60°C (TGA data). Store at –20°C under argon .
- Light Sensitivity : Benzamide derivatives photo-degrade; use amber vials during handling .
Advanced: How do comparative efficacy studies inform lead optimization?
Methodological Answer:
- Cross-Species Toxicity : Lower IC₅₀ in human cancer lines vs. murine (e.g., 10 µM vs. 25 µM) suggests species-specific metabolic activation .
- CYP450 Inhibition : Competitively inhibits CYP3A4 (Ki = 5.2 µM), necessitating pharmacokinetic studies to avoid drug-drug interactions .
- Selectivity Index : Ratio of cytotoxicity (HeLa cells) to antimicrobial activity (MIC) guides prioritization of derivatives .
Q. Table 3: Comparative Efficacy Metrics
| Assay Type | Metric | Value |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ | 12 µM |
| CYP3A4 Inhibition | Ki | 5.2 µM |
| Selectivity Index | HeLa IC₅₀ / MIC | 1.5 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
